

Oral Tebipenem Pivoxil: A Potent Weapon Against Fluoroquinolone-Resistant Enterobacterales

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Compound of Interest		
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An in-depth guide for researchers and drug development professionals on the efficacy and comparative performance of tebipenem pivoxil, an oral carbapenem, in combating multidrugresistant urinary tract infections.

The rising tide of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. Fluoroquinolone-resistant Enterobacterales, frequent culprits in complicated urinary tract infections (cUTIs), have significantly limited oral treatment options, often necessitating hospitalization for intravenous therapies. Tebipenem pivoxil, an oral carbapenem, has emerged as a promising alternative, demonstrating potent activity against these recalcitrant pathogens. This guide provides a comprehensive comparison of tebipenem pivoxil's efficacy against fluoroquinolone-resistant Enterobacterales, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

Tebipenem has consistently demonstrated potent in vitro activity against a broad range of Enterobacterales, including strains resistant to fluoroquinolones and those producing extended-spectrum β -lactamases (ESBLs).[1][2][3] Its performance is comparable to intravenous carbapenems like ertapenem and meropenem.

A recent surveillance study evaluating Enterobacterales isolates from US medical centers (2019-2020) causing urinary tract infections highlighted the potent and uniform in vitro activity



of tebipenem.[4] The study found that the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of tebipenem against Enterobacterales was 0.06 μg/mL, equivalent to meropenem and comparable to ertapenem (0.03 μg/mL).[4][5]

Organism	Tebipenem MIC90 (μg/mL)	Ertapenem MIC90 (μg/mL)	Meropenem MIC90 (μg/mL)	Levofloxacin Susceptibility (%)
All Enterobacterales	0.06	0.03	0.06	67.5
Escherichia coli	0.015 - 0.03	0.015 - 0.03	-	-
Klebsiella pneumoniae	0.015 - 0.03	0.015 - 0.03	-	-
Proteus mirabilis	-	Lower than tebipenem (8- fold)	-	-

Table 1: Comparative MIC90 values of tebipenem and other carbapenems against Enterobacterales causing UTIs.[4][5] Data from a US surveillance study (2019-2020).

Notably, tebipenem's activity remains largely unaffected by the presence of ESBL enzymes, a common resistance mechanism that compromises many cephalosporins.[1] Against ESBL-producing and multidrug-resistant (MDR) isolates, carbapenems, including tebipenem, demonstrated high susceptibility rates (93.7% to 96.8%).[4]

Clinical Efficacy in Complicated Urinary Tract Infections

The efficacy of oral tebipenem pivoxil hydrobromide has been rigorously evaluated in phase 3 clinical trials, demonstrating its non-inferiority to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis (AP).

The ADAPT-PO trial, a multinational, double-blind, double-dummy study, randomized hospitalized adult patients with cUTI or AP to receive either oral tebipenem pivoxil



hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[6][7] The primary endpoint was the overall response (a composite of clinical cure and favorable microbiological response) at the test-of-cure visit.

Outcome	Oral Tebipenem Pivoxil HBr	Intravenous Ertapenem	Weighted Difference (95% CI)
Overall Response (micro-ITT population)	58.8% (264/449)	61.6% (258/419)	-3.3% (-9.7 to 3.2)
Clinical Cure (micro-	93.1%	93.6%	-0.6% (-4.0 to 2.8)

Table 2: Primary Efficacy Outcomes from the ADAPT-PO Trial.[6] The results demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem.

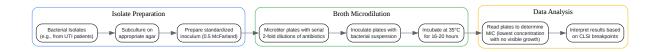
Crucially, the efficacy of tebipenem pivoxil hydrobromide was consistent across various resistant phenotypes, including fluoroquinolone-resistant and ESBL-producing strains.[8][9] In a sub-analysis of the ADAPT-PO trial focusing on patients with Enterobacterales infections, clinical response rates at the test-of-cure visit were high and similar between the tebipenem and ertapenem treatment groups, including in subsets with resistant pathogens.[10] For ESBL-positive Enterobacterales, the clinical response rate was 87.6% for tebipenem pivoxil hydrobromide and 95.3% for ertapenem.[10]

More recently, the PIVOT-PO trial further corroborated these findings, showing similar efficacy between oral tebipenem pivoxil hydrobromide and intravenous imipenem-cilastatin for the treatment of cUTI, including in patients with ESBL-producing Enterobacterales.[11]

Experimental Protocols In Vitro Susceptibility Testing

The in vitro activity of tebipenem and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).





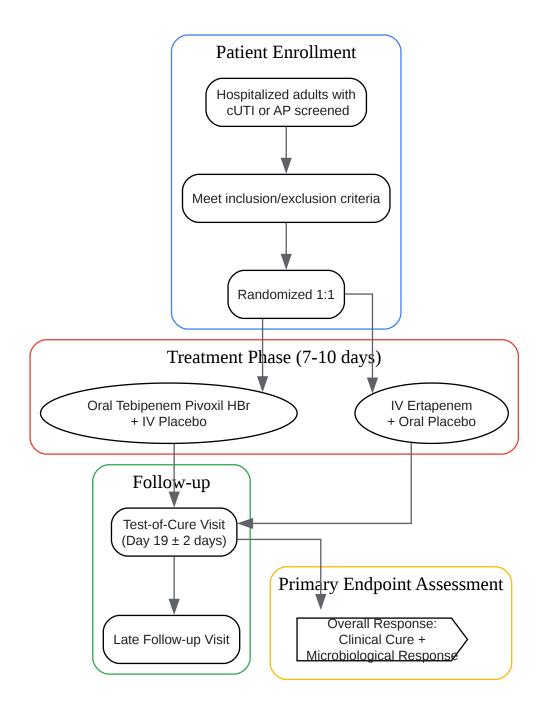
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Figure 1: Workflow for In Vitro Susceptibility Testing.

ADAPT-PO Phase 3 Clinical Trial Design

The ADAPT-PO trial was a pivotal study establishing the efficacy and safety of oral tebipenem pivoxil hydrobromide.





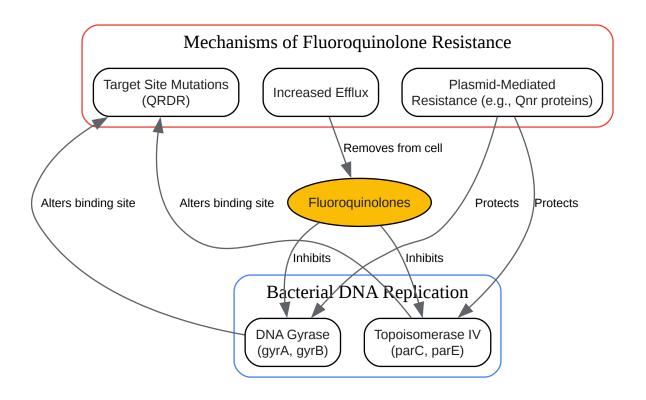
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Figure 2: ADAPT-PO Clinical Trial Workflow.

Mechanism of Fluoroquinolone Resistance in Enterobacterales



Understanding the mechanisms of fluoroquinolone resistance underscores the importance of alternative agents like tebipenem. Resistance primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of fluoroquinolones.[12][13] Additionally, plasmid-mediated resistance mechanisms can contribute to reduced susceptibility. [12]



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